molecular formula C7H10N2O2S2 B2765300 Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 7052-21-3

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2765300
CAS RN: 7052-21-3
M. Wt: 218.29
InChI Key: ZEAFXGPUYCXZCM-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, in the presence of distinct concentrations of an inhibitor, potentiodynamic polarization plots for AA6061 in 0.05 M hydrochloric acid solution at 333 K were obtained .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Intramolecular Cyclization

  • Intramolecular 6-endo-dig-Cyclization : Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate undergoes intramolecular cyclization to form ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This demonstrates the compound's potential in creating structurally complex molecules (Remizov, Pevzner, & Petrov, 2019).

Synthetic Modifications and Antimicrobial Study

  • Antimicrobial Activities : Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized for antimicrobial activities against various bacterial and fungal strains. This highlights its importance in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Synthesis of Analog Compounds

  • Synthesis of Analog Compounds : The compound has been used as a precursor for the synthesis of analogs like ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate, showcasing its versatility in chemical synthesis (Boy & Guernon, 2005).

Cytotoxic Activity

  • Cytotoxic Activity of Derivatives : Novel derivatives of ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have shown varying cytotoxic activities against cancer cell lines, suggesting its potential in cancer research (Stolarczyk et al., 2018).

Structural Analysis and Pharmacological Investigation

  • Structural and Pharmacological Analysis : The structural analysis and pharmacological investigation of similar compounds have provided insights into their potential as analgesic and anti-inflammatory agents, indicating its application in medicinal chemistry (Gokulan et al., 2012).

Future Directions

Thiazoles have diverse biological activities and are a significant class of organic medicinal compounds . The application of thiazole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the design and development of different thiazole derivatives are potential future directions .

properties

IUPAC Name

ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9(2)7(12)13-4/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAFXGPUYCXZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

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